![molecular formula C10H17NO2 B2617389 Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate CAS No. 1492853-42-5](/img/structure/B2617389.png)
Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate
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Overview
Description
“Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate” is a chemical compound with the molecular formula C10H17NO2 . It has a molecular weight of 183.25 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate” consists of 10 carbon atoms ©, 17 hydrogen atoms (H), 1 nitrogen atom (N), and 2 oxygen atoms (O), forming a complex structure .Scientific Research Applications
- Researchers have explored its derivatives, including pyrrolizines and pyrrolidine-2,5-diones, for their bioactivity and target selectivity .
- Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate has been evaluated for its inhibitory activity against carbonic anhydrase (CA) isoenzymes. CA is involved in various diseases, making this compound relevant for drug discovery .
- The compound can be used as a starting material for synthesizing other pyrrolidine-based derivatives. For instance, it has been employed in the synthesis of pyrrolopyrazine derivatives .
- The stereogenicity of carbons in the pyrrolidine ring affects the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins .
- The unique features of the pyrrolidine scaffold allow exploration of diverse pharmacophore space. Researchers can modify substituents to optimize drug-like properties .
Medicinal Chemistry and Drug Development
Carbonic Anhydrase Inhibition
Synthetic Chemistry
Enantioselective Protein Binding Studies
Pharmacophore Exploration
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)9-3-2-6-11(9)7-8-4-5-8/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMAUENYMFNXBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1CC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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